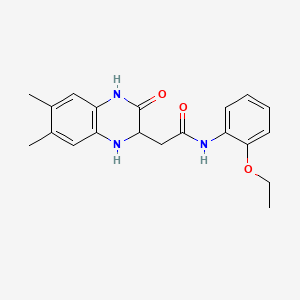

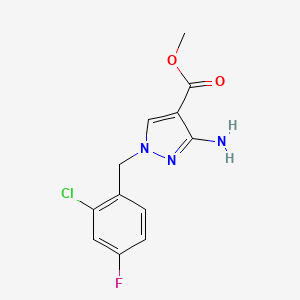

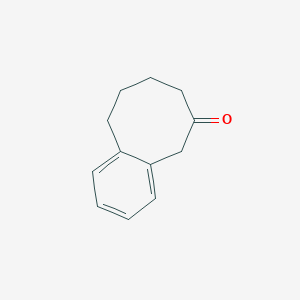

4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane is a chemical compound that belongs to the class of thiazepanes. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Antiviral Activity

Researchers have developed new sulfonamide derivatives showing potential antiviral activities. For instance, Zhuo Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, demonstrating certain anti-tobacco mosaic virus activities (Chen et al., 2010). This work highlights the synthesis process and biological testing of these compounds, suggesting their utility in addressing plant viruses.

Anticancer Evaluation

P. Ravichandiran et al. (2019) explored the synthesis, structural characterization, and biological evaluation of new phenylaminosulfanyl-1,4-naphthoquinone derivatives. These compounds showed potent cytotoxic activity against human cancer cell lines, with minimal toxicity in normal cells, indicating their potential as anticancer agents (Ravichandiran et al., 2019).

Novel Synthesis Approaches

F. Bertha et al. (2017) discussed thermal ring contraction reactions of thiadiazolo-fused benzothiadiazepines, leading to the formation of sulfones and other products. This study provides insights into the synthetic pathways and mechanisms involved in creating such complex molecules (Bertha et al., 2017).

Antioxidant Activity

A study by Fatih Sönmez et al. (2023) synthesized a series of thiophenyl-chalcone derivatives and evaluated their antioxidant activities. Some derivatives exhibited higher antioxidant activity than quercetin, a known antioxidant, indicating their potential use in therapeutic applications (Sönmez et al., 2023).

Nonlinear Optical Materials

S. Chou et al. (1996) synthesized a new series of conjugated thiophene compounds containing sulfonyl groups, showing efficient second-order optical nonlinearities and high thermal stability. These materials are promising for nonlinear optical applications (Chou et al., 1996).

Propiedades

IUPAC Name |

4-(5-chlorothiophen-2-yl)sulfonyl-7-(2-methylphenyl)-1,4-thiazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO2S3/c1-12-4-2-3-5-13(12)14-8-9-18(10-11-21-14)23(19,20)16-7-6-15(17)22-16/h2-7,14H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAOVNOAAIFWTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)S(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2876085.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2876097.png)

![8-(2-((3-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2876098.png)

![Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate](/img/structure/B2876100.png)

![3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2876104.png)

![3-(2-chlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2876106.png)